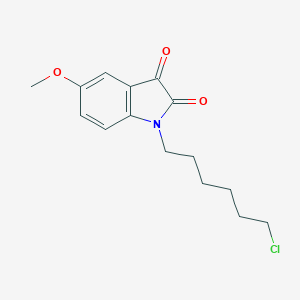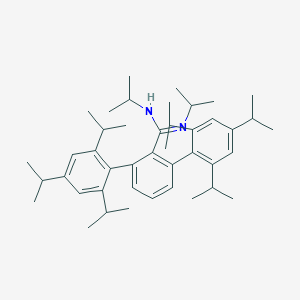
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione, also known as JWH-122, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. It was first synthesized by John W. Huffman in 2008 as part of his research into the structure-activity relationship of cannabinoids. JWH-122 has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for the psychoactive effects of marijuana.
Mécanisme D'action
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione acts on the endocannabinoid system by binding to the CB1 and CB2 receptors, which are located throughout the body. This binding results in the activation of the receptors and the release of various neurotransmitters, including dopamine, serotonin, and GABA. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of the endocannabinoid system in a manner similar to that of natural cannabinoids.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and decrease pain sensitivity in animal models. It has also been found to have anxiolytic and antidepressant effects, as well as potential neuroprotective properties. This compound has been studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has several advantages as a research tool. It has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in marijuana. Additionally, the long-term effects of this compound on human health are not well understood, and further research is needed to fully understand its potential risks and benefits.
Orientations Futures
There are several future directions for research on 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione and synthetic cannabinoids in general. One area of interest is the potential therapeutic applications of these compounds in the treatment of various medical conditions, including chronic pain, anxiety, and depression. Another area of research is the potential risks associated with the use of synthetic cannabinoids, particularly in the long term. Further studies are needed to fully understand the biochemical and physiological effects of this compound and other synthetic cannabinoids, as well as their potential risks and benefits.
Méthodes De Synthèse
The synthesis of 1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione involves several steps, starting with the reaction of 1-(6-chlorohexyl)-5-methoxy-1H-indole with lithium diisopropylamide (LDA) to form the corresponding enolate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product. The synthesis of this compound is complex and requires advanced organic chemistry techniques.
Applications De Recherche Scientifique
1-(6-chlorohexyl)-5-methoxy-1H-indole-2,3-dione has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. This compound has been used to study the effects of synthetic cannabinoids on the brain, as well as their potential therapeutic applications in the treatment of various medical conditions.
Propriétés
Formule moléculaire |
C15H18ClNO3 |
|---|---|
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
1-(6-chlorohexyl)-5-methoxyindole-2,3-dione |
InChI |
InChI=1S/C15H18ClNO3/c1-20-11-6-7-13-12(10-11)14(18)15(19)17(13)9-5-3-2-4-8-16/h6-7,10H,2-5,8-9H2,1H3 |
Clé InChI |
YHAHDITXFJOWFP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCCCCl |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)

![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)


![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)

